(5-Chloro-2-isopropoxyphenyl)methanol
Description
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOUPIPQMZHJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Chloro-2-isopropoxyphenyl)methanol CAS number and identifiers
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes actionable protocols, mechanistic insight, and rigorous characterization standards over generic descriptions.
High-Purity Pharmacophore Intermediate for Medicinal Chemistry
Executive Summary
(5-Chloro-2-isopropoxyphenyl)methanol [CAS: 23426-35-9] is a specialized benzyl alcohol intermediate used primarily in the synthesis of lipophilic pharmaceutical agents. Characterized by a halogenated aromatic core and a bulky isopropoxy ether, this moiety serves as a critical pharmacophore for modulating metabolic stability and receptor binding affinity in G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. This guide details the synthesis, purification, and functionalization of this compound, providing a self-validating workflow for laboratory-scale production.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| CAS Number | 23426-35-9 |
| IUPAC Name | (5-Chloro-2-(propan-2-yloxy)phenyl)methanol |
| Synonyms | 5-Chloro-2-isopropoxybenzyl alcohol; 2-Isopropoxy-5-chlorobenzyl alcohol |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| SMILES | CC(C)OC1=C(CO)C=C(Cl)C=C1 |
| Appearance | White to off-white crystalline solid (or viscous oil upon supercooling) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |
| Predicted LogP | ~2.8 (Lipophilic) |
Synthetic Methodology: Reductive Synthesis
The most robust route to (5-Chloro-2-isopropoxyphenyl)methanol is the chemoselective reduction of its aldehyde precursor, 5-chloro-2-isopropoxybenzaldehyde (CAS: 28396-34-1). This method avoids the over-reduction often seen with lithium aluminum hydride (LAH) and tolerates the aryl chloride functionality.
Reaction Scheme (DOT Visualization)
The following diagram outlines the synthesis and critical process controls.
Figure 1: Reductive synthesis workflow from the aldehyde precursor.
Detailed Protocol
Objective: Synthesize 10.0 g of (5-Chloro-2-isopropoxyphenyl)methanol.
Reagents:
-
5-Chloro-2-isopropoxybenzaldehyde (10.0 g, 50.3 mmol)
-
Sodium Borohydride (NaBH₄) (1.9 g, 50.3 mmol) [Note: Excess used to ensure completion]
-
Methanol (100 mL, anhydrous)
-
Tetrahydrofuran (THF) (20 mL, optional solubilizer)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the aldehyde in Methanol/THF (5:1 v/v). Cool the solution to 0°C using an ice bath.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Maintain internal temperature <10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 hours.
-
Process Control (IPC): Perform TLC (Hexane:EtOAc 3:1).
-
Target: Disappearance of aldehyde spot (Rf ~0.6).
-
Product: Appearance of alcohol spot (Rf ~0.3).
-
-
Quench: Cool back to 0°C. Slowly add sat. aq. NH₄Cl (50 mL) to decompose excess borohydride. Stir for 20 minutes until bubbling ceases.
-
Workup: Concentrate under reduced pressure to remove MeOH. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over Na₂SO₄, and filter.
-
Purification: Concentrate in vacuo. The crude oil typically crystallizes upon standing or trituration with cold Hexane/Pentane.
Critical Quality Attribute (CQA): The reaction must be quenched carefully to avoid acid-catalyzed ether cleavage of the isopropoxy group. Use mild acid (NH₄Cl) rather than strong mineral acids.
Analytical Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as a self-validating checklist for the isolated product.
1H NMR Interpretation (CDCl₃, 400 MHz)
-
Aromatic Region (6.8 - 7.4 ppm): Look for a specific 1,2,4-substitution pattern.
-
d, ~7.3 ppm (1H, J=2.5 Hz): Proton ortho to Cl and meta to ether (H-6).
-
dd, ~7.1 ppm (1H): Proton para to ether (H-4).
-
d, ~6.8 ppm (1H): Proton ortho to ether (H-3).
-
-
Benzylic Methylene (4.6 - 4.7 ppm): Singlet (or doublet if coupling with OH). This confirms the reduction of the aldehyde (CHO ~10.4 ppm) to the alcohol.
-
Isopropoxy Methine (4.5 ppm): Septet.
-
Isopropoxy Methyls (1.3 - 1.4 ppm): Doublet (6H).
Mass Spectrometry (ESI/GC-MS)
-
Molecular Ion: m/z 200/202 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).
-
Fragmentation: Loss of water [M-18]⁺ is common in benzyl alcohols. Loss of isopropyl group [M-43]⁺ may also be observed.
Functionalization & Applications
This compound is rarely the final API; it is a versatile building block. The hydroxyl group serves as a "handle" for further derivatization, while the 5-chloro-2-isopropoxy motif provides metabolic stability against O-dealkylation (due to steric bulk of isopropyl) and aromatic oxidation (due to chlorine deactivation).
Divergent Synthesis Pathways
Figure 2: Common derivatization pathways for medicinal chemistry campaigns.
Strategic Utility in Drug Design
-
Scaffold Hopping: The 2-isopropoxy group is often used to replace 2-methoxy groups to improve blood-brain barrier (BBB) penetration by increasing lipophilicity (LogP shift ~ +0.5).
-
Metabolic Blocking: The 5-chloro substituent blocks the para-position relative to the ether, preventing CYP450-mediated hydroxylation at this metabolically vulnerable site.
Safety & Handling (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Manipulate in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic; keep container tightly closed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199615 (Aldehyde Precursor). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for NaBH4 reduction mechanisms).
Molecular weight and formula of (5-Chloro-2-isopropoxyphenyl)methanol
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
(5-Chloro-2-isopropoxyphenyl)methanol (CAS: 23426-35-9 ) is a specialized benzylic alcohol intermediate used primarily in the synthesis of small-molecule therapeutics. Characterized by a lipophilic isopropoxy substituent and a metabolically stable chloro- group on the phenyl ring, this compound serves as a critical building block for introducing the 5-chloro-2-isopropoxybenzyl pharmacophore. This motif is frequently employed in medicinal chemistry to optimize the lipophilic ligand efficiency (LLE) of GPCR agonists and kinase inhibitors by modulating solubility and hydrophobic pocket occupancy.
This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis protocol, analytical characterization standards, and safety frameworks for laboratory handling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The core identity of the compound is defined by its specific substitution pattern, which dictates its reactivity and spectral signature.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | (5-Chloro-2-(propan-2-yloxy)phenyl)methanol |
| Common Name | 5-Chloro-2-isopropoxybenzyl alcohol |
| CAS Registry Number | 23426-35-9 |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| SMILES | CC(C)Oc1ccc(Cl)cc1CO |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
Synthesis & Manufacturing Protocol
Methodology: The most robust and scalable synthesis involves the chemoselective reduction of the precursor aldehyde, 5-chloro-2-isopropoxybenzaldehyde (CAS: 28396-34-1). This route avoids the potential over-alkylation issues associated with starting from the diol.
Reaction Pathway
The synthesis proceeds via a hydride transfer mechanism using Sodium Borohydride (
Figure 1: Chemoselective reduction pathway from the aldehyde precursor.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of (5-Chloro-2-isopropoxyphenyl)methanol.
-
Setup : Charge a 250 mL round-bottom flask with 5-chloro-2-isopropoxybenzaldehyde (10.0 g, 50.3 mmol) and Methanol (100 mL).
-
Cooling : Place the flask in an ice-water bath (0 °C) and stir for 10 minutes.
-
Reduction : Slowly add Sodium Borohydride (
) (1.90 g, 50.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for disappearance of the aldehyde spot (
). -
Quench : Cool back to 0 °C and carefully quench with Saturated Ammonium Chloride (
) solution (50 mL). -
Extraction : Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
mL). -
Purification : Wash combined organics with Brine, dry over
, filter, and concentrate.-
Note: The product is typically obtained as a pure oil/solid without need for chromatography. If necessary, purify via silica gel flash chromatography (10-20% EtOAc in Hexanes).
-
Analytical Characterization
To ensure the integrity of the compound for biological assays, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)[5]
-
¹H NMR (400 MHz, CDCl₃) :
- 7.35 (d, J=2.5 Hz, 1H, Ar-H6 ) – Doublet due to meta-coupling.
- 7.18 (dd, J=8.8, 2.5 Hz, 1H, Ar-H4 )
- 6.78 (d, J=8.8 Hz, 1H, Ar-H3 )
- 4.65 (s, 2H, Ar-CH ₂-OH) – Singlet (or doublet if OH couples).
- 4.55 (sept, J=6.0 Hz, 1H, O-CH -(CH₃)₂)
- 2.20 (br s, 1H, -OH ) – Exchangeable.
- 1.36 (d, J=6.0 Hz, 6H, -CH(CH ₃)₂)
Mass Spectrometry (LC-MS)
-
Ionization Mode : ESI+
-
Observed Ion :
(Benzylic cation formation is common) or . -
Isotope Pattern : Distinct 3:1 ratio for
isotopes.
Applications in Drug Discovery
This compound acts as a versatile Linker-Pharmacophore . The isopropoxy group provides steric bulk and lipophilicity, while the benzylic alcohol serves as a "handle" for further functionalization.
Common Derivatization Workflows
-
Benzylic Halides : Conversion to benzyl chloride/bromide using
or for nucleophilic substitution (e.g., N-alkylation of heterocycles). -
Benzylic Oxidation : Re-oxidation to the aldehyde or acid for reductive amination or amide coupling.
-
Etherification : Williamson ether synthesis to create larger ether-linked scaffolds.
Figure 2: Functionalization pathways for medicinal chemistry applications.
Safety & Handling (GHS Standards)
While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated benzyl alcohols.
-
Signal Word : WARNING
-
Hazard Statements :
-
Handling : Use in a fume hood. Avoid contact with strong oxidizing agents and acid chlorides.
-
Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent slow oxidation to the benzaldehyde.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde (Precursor). Retrieved from [Link]
Sources
Technical Guide: Solubility Profile of (5-Chloro-2-isopropoxyphenyl)methanol
This guide details the solubility profile, solvent selection criteria, and experimental protocols for (5-Chloro-2-isopropoxyphenyl)methanol (CAS: 23426-35-9), a critical intermediate in the synthesis of pharmaceutical agents such as Bilastine.
Executive Summary
(5-Chloro-2-isopropoxyphenyl)methanol is a lipophilic benzyl alcohol derivative characterized by a chlorinated aromatic ring and a bulky isopropoxy ether group. Its solubility behavior is dominated by the competition between the hydrophobic 5-chloro-2-isopropoxyphenyl moiety and the hydrophilic hydroxymethyl group.
Effective handling of this compound requires a binary solvent strategy: polar protic or aprotic solvents (Methanol, THF, Ethyl Acetate) for dissolution and reaction, and non-polar hydrocarbons (Hexane, Heptane) as anti-solvents for crystallization and purification.
Chemical Profile & Structure-Property Analysis
| Property | Detail |
| Chemical Name | (5-Chloro-2-isopropoxyphenyl)methanol |
| CAS Number | 23426-35-9 |
| Molecular Formula | C₁₀H₁₃ClO₂ |
| Molecular Weight | 200.66 g/mol |
| Physical State | White to off-white solid (crystalline) |
| Predicted LogP | ~2.6 – 2.9 (Lipophilic) |
| H-Bond Donors | 1 (Hydroxyl group) |
| H-Bond Acceptors | 2 (Ether oxygen, Hydroxyl oxygen) |
Mechanistic Solubility Drivers
-
Lipophilicity (Dominant): The 5-chloro and 2-isopropoxy substituents significantly increase the non-polar surface area of the benzene ring, making the molecule poorly soluble in water but highly soluble in organic solvents like Dichloromethane (DCM) and Toluene.
-
Hydrogen Bonding: The single primary alcohol (-CH₂OH) group allows for solubility in short-chain alcohols (Methanol, Ethanol) but is insufficient to pull the bulky hydrophobic core into aqueous solution.
-
Steric Hindrance: The isopropoxy group at the ortho position creates steric bulk, which disrupts tight crystal packing, often enhancing solubility in organic solvents compared to its methoxy analogues.
Solubility Data & Solvent Compatibility
The following table summarizes the qualitative solubility profile based on experimental synthesis workflows and structural analysis.
| Solvent Class | Specific Solvent | Solubility Rating | Application |
| Alcohols | Methanol (MeOH) | High | Reaction solvent (Reduction), Recrystallization |
| Ethanol (EtOH) | High | Green alternative for processing | |
| Isopropanol (IPA) | Moderate-High | Crystallization (often with water) | |
| Chlorinated | Dichloromethane (DCM) | Very High | Extraction, Dissolution for analysis |
| Chloroform | Very High | NMR analysis | |
| Esters | Ethyl Acetate (EtOAc) | High | Extraction, Chromatography eluent |
| Ethers | THF, MTBE | High | Reaction solvent, Intermediate handling |
| Hydrocarbons | Hexane / Heptane | Low | Anti-solvent for precipitation |
| Toluene | Moderate | High-temp reactions, Azeotropic drying | |
| Aqueous | Water | Insoluble | Wash solvent (removes salts) |
Critical Insight: The compound is frequently synthesized via the reduction of 5-chloro-2-isopropoxybenzaldehyde in Methanol or Ethanol . Consequently, alcohols are the preferred "good solvents" for initial dissolution.
Visualization: Solubility & Process Logic
The following diagram illustrates the logical flow for solvent selection based on the process stage (Reaction, Extraction, Purification).
Figure 1: Solvent selection logic flow based on the physicochemical properties of the target molecule.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to determine exact g/L values for your specific solvent batch.
-
Preparation: Weigh approximately 500 mg of (5-Chloro-2-isopropoxyphenyl)methanol into a 20 mL scintillation vial.
-
Solvent Addition: Add 2.0 mL of the target solvent (e.g., Toluene).
-
Equilibration:
-
Seal the vial tightly.[1]
-
Agitate at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker or magnetic stir bar.
-
Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.
-
-
Sampling:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.
-
Caution: Ensure the filter and syringe are at the same temperature as the solution to prevent premature precipitation.
-
-
Quantification:
-
Evaporate a known volume (e.g., 1.0 mL) to dryness under nitrogen and weigh the residue (Gravimetric).
-
Alternatively: Dilute and analyze via HPLC (UV detection at 220 nm or 254 nm).
-
Protocol B: Recrystallization (Solvent/Anti-Solvent)
Standard purification method for this intermediate.
-
Dissolution: Dissolve crude (5-Chloro-2-isopropoxyphenyl)methanol in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).
-
Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise to the warm solution while stirring.
-
Nucleation: Continue adding alkane until a persistent slight turbidity (cloud point) is observed.
-
Cooling: Remove heat and allow the solution to cool slowly to room temperature, then chill to 0-4°C.
-
Filtration: Collect the white crystalline solid via vacuum filtration and wash with cold Hexane.
Applications in Drug Development
-
Bilastine Synthesis: This alcohol is a key building block. The chloro group serves as a handle for organometallic coupling (e.g., Grignard or Suzuki reactions) or nucleophilic substitution, while the alcohol is often converted to a leaving group (mesylate/halide) for alkylation steps.
-
Solvent Swap: In process chemistry, if the previous step uses DCM, a solvent swap to Methanol or Isopropanol is often required to facilitate subsequent crystallization or hydrogenation steps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde (Precursor). Retrieved from [Link]
- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and benzyl alcohol solubility principles).
Sources
Pharmacophore Analysis of (5-Chloro-2-isopropoxyphenyl)methanol Derivatives: A Framework for Rational Drug Design and Discovery
An In-Depth Technical Guide
Abstract
The (5-Chloro-2-isopropoxyphenyl)methanol scaffold represents a promising starting point for the development of novel therapeutic agents, with preliminary studies suggesting potential antimicrobial and anticancer activities.[1] This technical guide outlines a comprehensive, scientifically-grounded framework for conducting a pharmacophore analysis of its derivatives. As Senior Application Scientists, we present a narrative that moves beyond simple protocols to explain the causal reasoning behind each strategic choice. This whitepaper details a complete workflow, beginning with the rationale for a ligand-based approach, proceeding through rigorous model generation and validation, and culminating in the application of the validated model for virtual screening to identify novel, high-potential hit compounds. We provide detailed, self-validating experimental protocols, quantitative data presentation, and workflow visualizations to equip researchers, scientists, and drug development professionals with the knowledge to leverage computational chemistry for the accelerated and rational design of next-generation therapeutics based on this core structure.
Introduction
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient drug discovery. The (5-Chloro-2-isopropoxyphenyl)methanol core is an emerging structure of interest. Its constituent features, including a halogenated aromatic ring, an ether linkage, and a primary alcohol, provide a rich tapestry of potential interactions—hydrophobic, hydrogen bonding, and halogen bonding—with biological macromolecules. While comprehensive biological evaluation of its derivatives is still nascent, the parent molecule has been noted for potential biological activities, making it a compelling subject for further investigation.[1]
Pharmacophore modeling is a powerful computational technique that distills complex molecular structures into a three-dimensional arrangement of essential features required for biological activity.[2] It serves as a blueprint for understanding how molecules interact with a target and for designing new molecules with enhanced potency and selectivity.[3][4] This approach is fundamental to modern computer-aided drug discovery (CADD), enabling researchers to rationalize structure-activity relationships (SAR), perform virtual screening of vast chemical libraries, and prioritize synthetic efforts, thereby reducing the time and cost of drug development.[5][6]
This guide provides an in-depth, actionable framework for applying pharmacophore analysis to the (5-Chloro-2-isopropoxyphenyl)methanol class of compounds. We will detail a logical, multi-stage process designed to build and validate a robust pharmacophore model and then deploy it to uncover novel chemical entities with therapeutic potential.
Part I: Foundational Strategy – Ligand-Based Pharmacophore Modeling
Rationale: Why a Ligand-Based Approach?
The journey of pharmacophore modeling begins with a critical choice: a ligand-based or structure-based approach.[7] When the three-dimensional structure of the biological target is unknown or when ligands may act on multiple targets, the ligand-based method is the superior strategic choice.[2][8] This approach leverages the collective knowledge embodied in a set of known active molecules, identifying the common chemical features and their spatial arrangement that are essential for their biological activity.[7] For the (5-Chloro-2-isopropoxyphenyl)methanol scaffold, where a single, definitive target has not yet been elucidated, a ligand-based strategy is the most logical and scientifically sound starting point.
Prerequisites: Assembling and Preparing the Ligand Dataset
The predictive power of any pharmacophore model is fundamentally dependent on the quality and diversity of the input ligand dataset. A well-curated set should include molecules with a range of biological activities (e.g., IC50 values from potent to moderately active) and structural diversity built around the common core.
Protocol 1: Ligand Dataset Curation and Preparation
Objective: To prepare a high-quality, standardized 3D structural dataset of (5-Chloro-2-isopropoxyphenyl)methanol derivatives for hypothesis generation.
Methodology:
-
Data Collection: Compile a set of at least 15-20 derivatives with experimentally determined biological activity (e.g., IC50, Ki). Divide this set into a training set (~75% of compounds) for model generation and a test set (~25%) for validation.[9]
-
2D Structure Sketching: Draw the 2D structures of all compounds using a chemical drawing tool like Maestro (Schrödinger), ChemDraw, or similar software. Ensure correct bond orders and stereochemistry.
-
Structure Standardization: Process the 2D structures using a preparation wizard or tool like LigPrep (Schrödinger).[10]
-
Causality: This step is critical for ensuring chemical consistency. It generates possible ionization states at a defined pH (e.g., 7.4), corrects tautomers, and enumerates stereoisomers. Failure to standardize can lead to an inaccurate representation of the molecules' states in a biological environment, corrupting the subsequent analysis.
-
-
2D-to-3D Conversion: Convert the standardized 2D structures into 3D conformations.
-
Conformational Search: Perform a thorough conformational search for each ligand.
-
Causality: Ligands are flexible. A single, low-energy 3D structure may not represent the "bioactive conformation"—the specific shape the molecule adopts when bound to its target. A comprehensive search generates a library of low-energy conformers for each molecule, increasing the probability that the bioactive conformation is included in the subsequent alignment and hypothesis generation steps.[7]
-
-
Energy Minimization: Minimize the energy of all generated conformers using a suitable force field (e.g., OPLS). This ensures that the generated 3D structures are stereochemically and energetically plausible.
Core Methodology: Pharmacophore Hypothesis Generation
With a prepared dataset, the next step is to identify a common pharmacophore hypothesis. This involves aligning the active molecules from the training set and identifying shared chemical features in 3D space. A standard set of features includes Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) groups.[3][5]
Protocol 2: Ligand-Based Pharmacophore Hypothesis Generation
Objective: To generate and score pharmacophore hypotheses that represent the common features of active ligands in the training set.
Methodology:
-
Feature Definition: Define the pharmacophoric features for the input ligands. Most software does this automatically based on chemical rules (e.g., SMARTS patterns).
-
Common Feature Alignment: Utilize an algorithm (e.g., within Phase or LigandScout) to identify common pharmacophoric features among the active ligands in the training set.[10][11] The software will align the molecules to maximize the overlap of these features.
-
Hypothesis Generation: Based on the alignments, the software generates a set of candidate pharmacophore hypotheses. Each hypothesis consists of a specific combination of 3-6 features in a defined 3D arrangement.
-
Hypothesis Scoring: Score the generated hypotheses based on their ability to align the active molecules and other statistical parameters. The scoring function typically considers factors like alignment score, vector score, and volume score.[12]
-
Causality: Scoring is essential for ranking the hypotheses. A high-quality hypothesis will not only match the features of the most active compounds well but will also provide a rational model for the observed structure-activity relationship. The best model is often the one that provides the best correlation between experimental and predicted activity in a subsequent 3D-QSAR analysis.[13][14]
-
-
Hypothesis Selection: Select the top-scoring hypothesis for rigorous validation. This model represents the most probable arrangement of functional groups required for the biological activity of (5-Chloro-2-isopropoxyphenyl)methanol derivatives.
Caption: Ligand-Based Pharmacophore Generation Workflow.
Part II: Model Validation – The Keystone of Predictive Accuracy
Rationale: Establishing Trustworthiness
A generated pharmacophore hypothesis is merely a theoretical construct until it is rigorously validated.[15] The goal of validation is to prove that the model has true predictive power and is not a product of chance correlation. A trustworthy model must be able to successfully differentiate known active compounds from known inactive compounds or decoys, demonstrating both sensitivity and specificity.[9][15]
Core Methodology: Robust Validation Techniques
Several methods are employed to validate a pharmacophore model. The use of a test set and a decoy set are two of the most critical and widely accepted approaches.
-
Test Set Validation: This method assesses the model's ability to correctly identify active compounds it has not seen before. The test set, which was set aside during Protocol 1, is screened against the hypothesis. A robust model should identify most of the test set actives as "hits".[9]
-
Decoy Set Screening: This method tests the model's specificity. A large database of "decoy" molecules is screened. These decoys are compounds that are chemically similar to the actives (e.g., similar molecular weight, number of hydrogen bond donors/acceptors) but have different topologies and are presumed to be inactive.[15] A good model should retrieve very few decoys, demonstrating that it is not simply identifying compounds based on trivial physicochemical properties.
Protocol 3: Pharmacophore Model Validation
Objective: To quantitatively assess the predictive ability of the selected pharmacophore hypothesis.
Methodology:
-
Test Set Screening:
-
Screen the pre-prepared test set of active compounds against the final pharmacophore hypothesis.
-
Calculate the percentage of actives successfully identified (the hit rate). A high hit rate (e.g., >80%) indicates good sensitivity.
-
-
Decoy Set Generation:
-
Generate a decoy set of at least 50-100 decoys for each active ligand. These decoys should have similar physical properties but be topologically distinct. Various online tools (e.g., DUD-E) can assist in generating appropriate decoy sets.
-
-
Decoy Set Screening:
-
Combine the active ligands with the decoy set to create a single database.
-
Screen this combined database against the pharmacophore hypothesis.
-
-
Statistical Analysis:
-
Calculate key validation metrics from the screening results. Common metrics include:
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.
-
Goodness of Hit (GH) Score: A scoring function that combines the hit rate of actives and the ratio of actives retrieved versus the total size of the database. A GH score between 0 and 1 is typical, with higher values indicating a better model.[8]
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, where the Area Under the Curve (AUC) indicates the model's overall performance. An AUC of 1.0 is a perfect model, while 0.5 is random.[16]
-
-
Data Presentation 1: Hypothetical Validation Metrics for a (5-Chloro-2-isopropoxyphenyl)methanol Model
| Metric | Value | Interpretation |
| Test Set Hit Rate | 92% | Excellent sensitivity; the model correctly identifies unseen actives. |
| Goodness of Hit (GH) | 0.79 | Indicates a high-quality model with good predictive ability. |
| Enrichment Factor (EF 1%) | 18.5 | The model is 18.5 times more likely to find actives in the top 1% of hits than random screening. |
| AUC (ROC Curve) | 0.88 | Strong ability to discriminate between active and inactive compounds. |
Part III: Application – Virtual Screening for Novel Hit Discovery
Rationale: From Model to Discovery Engine
A rigorously validated pharmacophore model is more than just an analytical tool; it is a powerful 3D query for discovering novel molecules.[5] By using the model to screen large virtual databases of chemical compounds, researchers can efficiently identify new molecules that possess the key pharmacophoric features and are therefore likely to exhibit the desired biological activity.[17] This in silico approach dramatically narrows the field of candidates for experimental testing, focusing resources on compounds with the highest probability of success.[6]
Protocol 4: Pharmacophore-Based Virtual Screening
Objective: To identify novel compounds from a large chemical database that match the validated pharmacophore hypothesis.
Methodology:
-
Database Selection: Choose one or more large, commercially available or public compound databases. Examples include ZINC, ChEMBL, Enamine REAL, or PubChem.[5] The choice depends on the desired chemical space (e.g., natural products, fragments, lead-like molecules).
-
Database Preparation: Ensure the selected database is in a suitable 3D format with multiple conformers generated for each molecule. Many databases are available in a pre-processed, "screen-ready" format.
-
Pharmacophore Screening: Use the validated hypothesis as a 3D query to screen the database. The software will search for molecules whose conformers can match the pharmacophoric features both in type and spatial arrangement.
-
Hit Filtration:
-
Fitness Score: Rank the retrieved hits based on a "fitness score," which measures how well each molecule's conformation aligns with the pharmacophore query.[12] Set a high fitness score threshold to retain only the best-matching compounds.
-
Rule-of-Five (RO5): Apply Lipinski's Rule-of-Five as a filter to select for compounds with drug-like properties (e.g., molecular weight < 500, LogP < 5). This helps to eliminate compounds that are unlikely to be orally bioavailable.
-
Visual Inspection: Manually inspect the top-scoring hits to remove compounds with undesirable chemical features (e.g., reactive functional groups) or those that are structurally too similar to the initial training set.
-
Caption: Overall Pharmacophore-Based Virtual Screening Workflow.
Part IV: Post-Screening Analysis – Refining Hits to Leads
Rationale: Beyond Feature Matching
Identifying hits through pharmacophore screening is a major milestone, but it is not the final step. These hits are selected based on matching geometric and chemical features. The subsequent challenge is to refine this list by predicting their likely binding interactions and assessing their potential as drug candidates. This requires a multi-faceted approach that incorporates protein structure (if available) and predicts key pharmacokinetic properties.
Core Methodology: Computational Hit Refinement
-
Molecular Docking: Docking serves as a crucial secondary filter. It predicts the preferred orientation of a ligand within a target's binding site and estimates the strength of the interaction (binding affinity) using a scoring function.[18] If the crystal structure of the target is known, this is a structure-based validation step. If not, a homology model can often be built. This step helps to eliminate pharmacophore hits that may match the feature query but have steric clashes or poor interactions within the actual binding pocket.
-
In Silico ADMET Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is vital for reducing late-stage attrition in drug development.[19] Computational models can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition, helping to prioritize hits that have a higher likelihood of possessing favorable pharmacokinetic profiles.
Protocol 5: Hit-to-Lead Refinement Workflow
Objective: To prioritize the virtual screening hit list using docking and ADMET prediction to identify the most promising candidates for synthesis and biological testing.
Methodology:
-
Target Preparation: Prepare the 3D structure of the biological target protein (from PDB or homology modeling), defining the binding site or active site.
-
Molecular Docking: Dock the filtered list of virtual screening hits into the prepared target's binding site using software like Glide, AutoDock, or GOLD.[13]
-
Docking Score Analysis: Rank the hits based on their docking scores (e.g., GlideScore, binding energy in kcal/mol). Prioritize compounds that show favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
-
ADMET Profiling: Submit the top-ranked docked compounds to an in silico ADMET prediction tool (e.g., QikProp, SwissADME).
-
Final Selection: Create a final, prioritized list of lead candidates by integrating all the data: pharmacophore fitness score, docking score, key molecular interactions, and predicted ADMET properties. This provides a holistic view of each compound's potential.
Data Presentation 2: Example Profile of Top Virtual Hit Candidates
| Compound ID | Pharmacophore Fit | Docking Score (kcal/mol) | Key Interactions | Predicted ADMET (Selected) |
| ZINC12345 | 1.85 | -9.2 | H-bond with Ser12; Pi-Pi with Phe45 | Good oral absorption; BBB (-) |
| ENM67890 | 1.79 | -8.8 | H-bond with Asp88; Hydrophobic | Moderate oral absorption; BBB (-) |
| ZINC54321 | 1.75 | -8.5 | H-bond with Ser12; Halogen bond | Good oral absorption; BBB (+) |
Conclusion
This technical guide has detailed a systematic and robust framework for the pharmacophore analysis of (5-Chloro-2-isopropoxyphenyl)methanol derivatives. By adhering to a logical progression from ligand-based hypothesis generation to rigorous multi-stage validation and application in virtual screening, researchers can significantly enhance the efficiency and rationality of the drug discovery process. The integration of subsequent filters like molecular docking and in silico ADMET profiling ensures that the final lead candidates are prioritized not just on structural similarity but on a holistic assessment of their therapeutic potential. This computational strategy provides a powerful, cost-effective pathway to unlock the full potential of the (5-Chloro-2-isopropoxyphenyl)methanol scaffold, accelerating the journey from a promising chemical structure to a novel therapeutic agent.
References
-
Meli, R., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]
-
Singh, P., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. [Link]
-
Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?. Patsnap Synapse. [Link]
-
Junaid, M., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]
-
Kaser, D. R., et al. (2022). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]
-
Stourac, J., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]
-
Stourac, J., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed. [Link]
-
Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]
-
DrOmics Labs. (2024). Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. DrOmics Labs. [Link]
-
ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. ResearchGate. [Link]
-
RASA Life Sciences. (2018). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]
-
Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]
-
Wang, Q., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC. [Link]
-
Priyanto, R. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]
-
Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... PubMed. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships ( SAR ). Drug Design Org. [Link]
-
Navickas, T., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Oniga, S., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. [Link]
-
Raj, R., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. PMC. [Link]
-
Bonde, C. B., et al. (2016). designing-potent-antitrypanosomal-agents-using-3d-qsar-pharmacophore-modelling-virtual-screening-a.pdf. Pharmacophore. [Link]
-
Kamsani, Y., et al. (2013). Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors. Monash University. [Link]
-
Sławiński, J. (2004). Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity. PubMed. [Link]
Sources
- 1. Buy (5-Chloro-2-isopropoxyphenyl)methanol [smolecule.com]
- 2. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 3. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 4. rasalifesciences.com [rasalifesciences.com]
- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. research.monash.edu [research.monash.edu]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 17. dromicslabs.com [dromicslabs.com]
- 18. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Thermodynamic Stability Profile: (5-Chloro-2-isopropoxyphenyl)methanol
Technical Guide for Pharmaceutical Intermediates
Executive Summary
(5-Chloro-2-isopropoxyphenyl)methanol (CAS: 23426-35-9) is a critical benzyl alcohol intermediate used in the synthesis of bioactive scaffolds, including potential kinase inhibitors and GPCR ligands.[1][2][3] Its structural integrity is governed by the interplay between the electron-rich isopropoxy substituent and the oxidatively labile benzylic hydroxyl group.
This guide provides a comprehensive thermodynamic stability profile, detailing the physicochemical properties, degradation kinetics, and stress-testing protocols required to ensure the quality of this intermediate in drug development pipelines.
Molecular Architecture & Theoretical Stability
Structural Analysis
The molecule features three distinct functional motifs that dictate its thermodynamic behavior:
-
Benzylic Alcohol (-CH₂OH) : The primary site of instability. It is susceptible to oxidation (to aldehyde/acid) and acid-catalyzed dehydration/etherification.
-
Isopropoxy Group (-OCH(CH₃)₂) : An electron-donating group (EDG) at the ortho position. It increases electron density on the ring, potentially stabilizing the benzylic carbocation intermediate, thereby increasing sensitivity to acid-catalyzed solvolysis.
-
Chlorine Substituent (-Cl) : An electron-withdrawing group (EWG) at the meta position relative to the alcohol. It provides metabolic stability but has a minor inductive effect on the benzylic position.
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Characteristic | Source/Rationale |
| CAS Number | 23426-35-9 | Commercial Registries [1] |
| Molecular Formula | C₁₀H₁₃ClO₂ | Stoichiometry |
| Molecular Weight | 200.66 g/mol | Calculated |
| Physical State | Crystalline Solid | Typical for halogenated benzyl alcohols |
| Predicted LogP | ~2.8 - 3.2 | Lipophilic (Cl + Isopropyl) |
| pKa (OH) | ~15 (Neutral) | Benzylic alcohol acidity |
| Solubility | High: MeOH, DCM, DMSOLow: Water | Lipophilicity profile |
Degradation Pathways & Mechanisms
Understanding the degradation logic is essential for designing storage conditions and analytical methods.
Oxidative Instability (Primary Pathway)
The benzylic C-H bonds are weakened by the aromatic ring. Exposure to atmospheric oxygen, light, or radical initiators leads to the formation of 5-chloro-2-isopropoxybenzaldehyde . Further oxidation yields the corresponding benzoic acid .
Acid-Catalyzed Dimerization
Under acidic conditions (pH < 3), the benzylic hydroxyl group can be protonated and lost as water, generating a resonance-stabilized benzyl carbocation. This electrophile reacts with another molecule of the alcohol to form the dibenzyl ether dimer .
Isopropyl Ether Cleavage
While generally stable, the isopropoxy ether linkage can undergo dealkylation under extreme acidic stress (e.g., HBr, high temp), releasing 5-chloro-2-hydroxybenzyl alcohol .
Visualized Degradation Network
The following diagram maps the kinetic pathways for degradation.
Figure 1: Mechanistic degradation pathways of (5-Chloro-2-isopropoxyphenyl)methanol under stress.
Experimental Protocols for Stability Profiling
To validate the thermodynamic stability, the following stress-testing protocols (based on ICH Q1A guidelines) should be executed.
Stress Testing Conditions
| Stress Type | Conditions | Duration | Target Degradation |
| Hydrolysis (Acid) | 0.1 N HCl, Reflux | 2 - 24 Hours | 5-20% |
| Hydrolysis (Base) | 0.1 N NaOH, Reflux | 2 - 24 Hours | 5-20% |
| Oxidation | 3% H₂O₂, RT | 1 - 4 Hours | 5-20% |
| Thermal | 60°C (Solid State) | 7 Days | < 5% |
| Photostability | UV/Vis (1.2M lux hrs) | 24 Hours | Monitor |
Analytical Method (HPLC-UV)
A stability-indicating method must separate the parent from the aldehyde and acid degradants.
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 90% B over 15 minutes.
-
Detection : 220 nm (Chlorobenzene absorption) and 254 nm.
-
Flow Rate : 1.0 mL/min.
Stability Testing Workflow
The following workflow ensures a systematic evaluation of the compound's stability.
Figure 2: Workflow for stability profiling and storage definition.
Storage & Handling Recommendations
Based on the theoretical and predicted stability profile:
-
Temperature : Store at 2-8°C to inhibit thermal oxidation and dimerization.
-
Atmosphere : Store under Inert Gas (Argon/Nitrogen) . The benzylic alcohol is sensitive to aerobic oxidation.
-
Container : Amber glass vials to prevent photo-initiated radical oxidation of the benzylic C-H bond.
References
-
ICH Harmonised Tripartite Guideline . (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Context: Stability of benzylic alcohols and ethers).
Sources
Methodological & Application
Synthesis of (5-Chloro-2-isopropoxyphenyl)methanol from 5-chlorosalicylaldehyde
Abstract & Utility
This application note details a robust, two-step protocol for the synthesis of (5-Chloro-2-isopropoxyphenyl)methanol , a critical intermediate in the manufacturing of the antipsychotic drug Asenapine (Saphris) . The synthesis overcomes the challenge of sterically hindered O-alkylation on a deactivated phenol ring, followed by a chemoselective reduction of the aldehyde moiety. This guide is designed for process chemists and researchers requiring high-purity material (>98%) with reproducible yields.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize regioselectivity and minimize side reactions (such as elimination of the isopropyl halide).
-
Step 1: Williamson Ether Synthesis (O-Alkylation): The phenolic hydroxyl of 5-chlorosalicylaldehyde is alkylated using 2-bromopropane.
-
Critical Factor: The use of a polar aprotic solvent (DMF) and a mild base (
) favors substitution over elimination, which is a common competing pathway with secondary alkyl halides.
-
-
Step 2: Carbonyl Reduction: The resulting aldehyde is reduced to the primary alcohol using Sodium Borohydride (
).[1]-
Critical Factor: Chemoselectivity is paramount.
is selected to reduce the aldehyde without affecting the aryl chloride or the ether linkage.
-
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway from 5-chlorosalicylaldehyde to the target alcohol.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-isopropoxybenzaldehyde
Objective: Conversion of the phenol to the isopropyl ether.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role | CAS |
| 5-Chlorosalicylaldehyde | 1.0 | Substrate | 635-93-8 |
| 2-Bromopropane | 1.5 | Alkylating Agent | 75-26-3 |
| Potassium Carbonate ( | 2.0 | Base | 584-08-7 |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) | 7681-11-0 |
| DMF (N,N-Dimethylformamide) | 5-7 Vol | Solvent | 68-12-2 |
Protocol
-
Setup: Charge a 3-neck round-bottom flask with 5-Chlorosalicylaldehyde (1.0 eq) and anhydrous DMF (5 volumes).
-
Base Addition: Add anhydrous
(2.0 eq) and KI (0.1 eq). Stir the suspension for 15 minutes at room temperature.-
Expert Insight: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the reaction with the secondary halide.
-
-
Alkylation: Add 2-Bromopropane (1.5 eq) dropwise over 20 minutes.
-
Reaction: Heat the mixture to 60–65°C and stir for 4–6 hours.
-
QC Check: Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (
) should disappear, replaced by a higher running spot ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (20 volumes) with vigorous stirring. The product should precipitate as a solid or oil.
-
Extract with Ethyl Acetate (
volumes). -
Wash the combined organic layer with water (
) and brine ( ) to remove residual DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, recrystallize from Hexane/Ethanol or use as crude for the next step (purity is typically >90% crude).
Step 2: Reduction to (5-Chloro-2-isopropoxyphenyl)methanol
Objective: Selective reduction of the aldehyde to the benzylic alcohol.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role | CAS |
| Intermediate (Step 1) | 1.0 | Substrate | - |
| Sodium Borohydride ( | 0.6 | Reducing Agent | 16940-66-2 |
| Methanol | 10 Vol | Solvent | 67-56-1 |
| Ammonium Chloride ( | Excess | Quenching Agent | 12125-02-9 |
Protocol
-
Dissolution: Dissolve the intermediate (5-Chloro-2-isopropoxybenzaldehyde) in Methanol (10 volumes). Cool the solution to 0–5°C using an ice bath.
-
Reduction: Add
(0.6 eq) portion-wise over 30 minutes.-
Safety Note: Hydrogen gas is evolved. Ensure proper venting. Do not add all at once to prevent a runaway exotherm.
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
-
QC Check: TLC or HPLC should show complete consumption of the aldehyde.
-
-
Quench: Cool back to 0°C. Slowly add saturated aqueous
solution to decompose excess borohydride. -
Isolation:
-
Evaporate the Methanol under reduced pressure (Rotavap).
-
Dilute the residue with water and extract with Dichloromethane (DCM).
-
Wash the organic layer with water and brine.
-
Dry over
and concentrate to yield the target alcohol.
-
-
Final Purification: Recrystallization from n-Heptane or a mixture of Hexane/IPA yields high-purity white crystals.
Quality Control & Validation Data
| Test | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 48–52°C (approximate) | Capillary Method |
| 400 MHz NMR | ||
| Mass Spec | [M+H]+ or [M+Na]+ consistent with MW 200.66 | LC-MS (ESI) |
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting logic for common synthetic issues.
Expert Note on Step 1 (Alkylation): The alkylation of salicylaldehydes with secondary halides is kinetically slower than with primary halides. If the reaction stalls, do not increase temperature above 80°C , as this promotes the E2 elimination of 2-bromopropane to propene. Instead, add 0.1–0.2 eq of Potassium Iodide (KI) to facilitate the Finkelstein exchange, generating the more reactive 2-iodopropane in situ.
Safety & Handling (MSDS Highlights)
-
5-Chlorosalicylaldehyde: Irritant.[7] Avoid dust inhalation.
-
2-Bromopropane: Flammable liquid. Potential reproductive toxin. Handle in a fume hood.
-
Sodium Borohydride: Water-reactive.[3] Releases flammable Hydrogen gas upon contact with acid or water. Keep dry.[8]
-
DMF: Hepatotoxin. Readily absorbed through skin. Use butyl rubber gloves.
References
-
Funke, C. W., et al. (2006). Process for the preparation of Asenapine. U.S. Patent No. 7,750,167. Washington, DC: U.S. Patent and Trademark Office.
- Context: Describes the use of (5-chloro-2-isopropoxyphenyl)methanol as a key intermediate (Compound II) in the synthesis of Asenapine.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: General procedure for Williamson Ether Synthesis and Borohydride reductions (Standard Reference).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Context: Mechanistic grounding for the preference of vs in secondary alkyl halide reactions.
-
PubChem. (n.d.). Compound Summary: 5-Chlorosalicylaldehyde (CAS 635-93-8).[9][7][8][10][11] National Center for Biotechnology Information.
-
Context: Physical property data and safety information for the starting material.[8]
-
Sources
- 1. reddit.com [reddit.com]
- 2. scispace.com [scispace.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tpcj.org [tpcj.org]
- 6. Buy (5-Chloro-2-isopropoxyphenyl)methanol [smolecule.com]
- 7. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. White 5 Chlorosalicylaldehyde C7H5ClO2 CAS No 635-93-8-China Moltec Materials Corp [mat99.com]
- 9. CAS 635-93-8: 5-Chlorosalicylaldehyde | CymitQuimica [cymitquimica.com]
- 10. 5-Chlorosalicylaldehyde | CAS 635-93-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 5-Chlorosalicylaldehyde | 635-93-8 [chemicalbook.com]
Scale-Up Synthesis of (5-Chloro-2-isopropoxyphenyl)methanol: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the scale-up synthesis of (5-Chloro-2-isopropoxyphenyl)methanol, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented in a two-stage process: the preparation of the precursor, 5-chloro-2-isopropoxybenzaldehyde, via a Williamson ether synthesis, followed by its reduction to the target alcohol using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, safety considerations, and analytical methodologies for characterization.
Introduction
(5-Chloro-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of a chlorine atom and an isopropoxy group on the phenyl ring imparts specific lipophilic and electronic properties that can influence a molecule's biological activity. As such, robust and scalable synthetic routes to this intermediate are crucial for advancing drug discovery and development programs.
This application note details a reliable and scalable two-step synthesis. The first part describes the synthesis of 5-chloro-2-isopropoxybenzaldehyde from commercially available 5-chlorosalicylaldehyde and 2-bromopropane. The second part provides a detailed protocol for the selective reduction of the aldehyde to the corresponding benzyl alcohol. The causality behind experimental choices, safety protocols for handling reagents at scale, and comprehensive analytical characterization of the final product are thoroughly discussed.
Synthesis Pathway Overview
The overall synthetic strategy is a two-step process starting from 5-chlorosalicylaldehyde. The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of the benzaldehyde to the desired benzyl alcohol.
Caption: Overall two-step synthesis of (5-Chloro-2-isopropoxyphenyl)methanol.
PART 1: Synthesis of 5-Chloro-2-isopropoxybenzaldehyde
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an S(N)2 reaction between an alkoxide and a primary or secondary alkyl halide. In this protocol, the phenolic hydroxyl group of 5-chlorosalicylaldehyde is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide and forming the desired ether linkage. The use of a polar aprotic solvent like dimethylformamide (DMF) accelerates the reaction by solvating the potassium cation without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.[2]
Scale-Up Protocol: 5-Chloro-2-isopropoxybenzaldehyde
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Purity | Supplier |
| 5-Chlorosalicylaldehyde | 156.57 | 100 g | 0.639 | >98% | Commercial |
| 2-Bromopropane | 122.99 | 118 g (87.4 mL) | 0.959 | >99% | Commercial |
| Potassium Carbonate (K₂CO₃) | 138.21 | 132.5 g | 0.959 | >99% | Commercial |
| Dimethylformamide (DMF) | 73.09 | 1 L | - | Anhydrous | Commercial |
| Diethyl Ether | 74.12 | 2 L | - | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate Solution | - | 1 L | - | - | Lab Prepared |
| Brine (Saturated NaCl) | - | 500 mL | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | - | Commercial |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 5-chlorosalicylaldehyde (100 g, 0.639 mol) and anhydrous potassium carbonate (132.5 g, 0.959 mol).
-
Solvent Addition: Add 1 L of anhydrous dimethylformamide (DMF) to the flask.
-
Reagent Addition: Begin stirring the mixture and add 2-bromopropane (118 g, 87.4 mL, 0.959 mol).
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).
-
Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into a 5 L beaker containing 2 L of ice-cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a 4 L separatory funnel and extract with diethyl ether (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 5-chloro-2-isopropoxybenzaldehyde can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethanol/water to yield a colorless liquid or a low-melting solid.[3]
Expected Yield: 85-95%
PART 2: Synthesis of (5-Chloro-2-isopropoxyphenyl)methanol
Mechanistic Insight: Sodium Borohydride Reduction
The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reducing agent due to its selectivity, ease of handling, and safety profile compared to more powerful hydrides like lithium aluminum hydride.[4] The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] This initial attack forms an alkoxide-borane intermediate. In this protocol, methanol serves as both the solvent and a proton source. Subsequent methanolysis of the borate esters liberates the final alcohol product. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side reactions.
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Scale-Up Protocol: (5-Chloro-2-isopropoxyphenyl)methanol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles | Purity | Supplier |
| 5-Chloro-2-isopropoxybenzaldehyde | 198.64 | 100 g | 0.503 | >98% | Synthesized |
| Sodium Borohydride (NaBH₄) | 37.83 | 10.5 g | 0.277 | >98% | Commercial |
| Methanol | 32.04 | 1 L | - | ACS Grade | Commercial |
| Deionized Water | 18.02 | 2 L | - | - | Lab Prepared |
| 1 M Hydrochloric Acid | - | ~200 mL | - | - | Lab Prepared |
| Ethyl Acetate | 88.11 | 1.5 L | - | ACS Grade | Commercial |
| Brine (Saturated NaCl) | - | 500 mL | - | - | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 50 g | - | - | Commercial |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermocouple, add 5-chloro-2-isopropoxybenzaldehyde (100 g, 0.503 mol) and 500 mL of methanol.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve sodium borohydride (10.5 g, 0.277 mol) in 500 mL of methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas; ensure adequate ventilation. Add this solution dropwise to the aldehyde solution over a period of 1-2 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl acetate in Hexane).
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and slowly quench the excess sodium borohydride by the dropwise addition of 1 M hydrochloric acid until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 500 mL of deionized water and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-2-isopropoxyphenyl)methanol as a viscous oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel to afford the pure product as a white solid.
Expected Yield: 90-98%
PART 3: Characterization and Analytical Control
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The benzylic CH₂ protons will appear as a singlet, and the hydroxyl proton will be a broad singlet which is D₂O exchangeable.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, including the benzylic carbon, the aromatic carbons, and the carbons of the isopropoxy group.
Expected Spectral Data for (5-Chloro-2-isopropoxyphenyl)methanol:
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2-6.8 | m | 3H | Ar-H |
| Benzylic | ~4.7 | s | 2H | Ar-CH₂-OH |
| Isopropoxy CH | ~4.5 | sept | 1H | -OCH(CH₃)₂ |
| Hydroxyl | ~2.0 | br s | 1H | -OH |
| Isopropoxy CH₃ | ~1.3 | d | 6H | -OCH(CH₃)₂ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| Aromatic | ~154, 130, 128, 125, 123, 114 | 6 x Ar-C |
| Isopropoxy CH | ~71 | -OCH(CH₃)₂ |
| Benzylic | ~61 | Ar-CH₂-OH |
| Isopropoxy CH₃ | ~22 | -OCH(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Data (KBr pellet or thin film, cm⁻¹):
| Frequency Range | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3000-2850 | C-H stretch | Aliphatic |
| ~1600, ~1480 | C=C stretch | Aromatic |
| ~1250 | C-O stretch | Aryl ether |
| ~1050 | C-O stretch | Primary alcohol |
| ~800 | C-Cl stretch | Aryl chloride |
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of the final product and for in-process control.[6][7]
Suggested HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Safety and Handling
Sodium Borohydride (NaBH₄):
-
Hazards: Flammable solid, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage.[3] Reacts with water and acids to produce flammable hydrogen gas.
-
Precautions: Handle under an inert atmosphere if possible. Avoid contact with water and moisture. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated fume hood.
-
Spills: In case of a spill, do not use water. Cover with a dry, inert material such as sand or sodium carbonate, and collect for disposal.
Dimethylformamide (DMF):
-
Hazards: Harmful if inhaled or absorbed through the skin. It is a reproductive toxin.
-
Precautions: Use in a well-ventilated fume hood and wear appropriate PPE.
2-Bromopropane:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility.
-
Precautions: Handle with care in a fume hood, avoiding inhalation and skin contact.
Conclusion
This application note provides a detailed and scalable two-step procedure for the synthesis of (5-Chloro-2-isopropoxyphenyl)methanol. By following the outlined protocols for the Williamson ether synthesis of the precursor aldehyde and its subsequent reduction with sodium borohydride, researchers can reliably produce this valuable intermediate in high yield and purity. The provided mechanistic insights, safety information, and analytical methods offer a comprehensive guide for successful scale-up synthesis in a research and development setting.
References
-
Benzyl Alcohol - Analytical Method Validation. ARL Bio Pharma. [Link]
-
Cimpoiu, C., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 548-555. [Link]
-
General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
- Sodium Borohydride SOP.docx. OSU Chemistry.
-
The Williamson Ether Synthesis. University of California, Davis. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. [Link]
-
selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. [Link]
-
AMV REPORT FOR BENZYL ALCOHOL BY HPLC - Pharma Dekho. Pharma Dekho. [Link]
-
Williamson Ether Synthesis. L.S.College, Muzaffarpur. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Williamson ether synthesis. L.S.College, Muzaffarpur. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
5-chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615. PubChem. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. pharmadekho.com [pharmadekho.com]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. arlok.com [arlok.com]
- 7. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
Application Notes & Protocols: Catalytic Hydrogenation of (5-Chloro-2-isopropoxyphenyl)methanol
Introduction: Navigating the Hydrogenation of a Substituted Benzyl Alcohol
(5-Chloro-2-isopropoxyphenyl)methanol is a substituted benzyl alcohol, a structural motif common in the synthesis of pharmacologically active molecules and advanced materials. Its catalytic hydrogenation is not a singular transformation but a gateway to several distinct chemical entities, dictated entirely by the chosen catalyst and reaction conditions. The presence of three reducible functionalities—the benzylic alcohol, the aryl chloride, and the aromatic ring—presents a classic chemoselectivity challenge.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalytic hydrogenation methods applicable to this substrate. We will move beyond simple procedural lists to explain the underlying principles that govern the reaction's outcome, enabling rational selection of a synthetic route to achieve one of two primary transformations:
-
Reductive Dechlorination: The selective removal of the chlorine atom to yield (2-isopropoxyphenyl)methanol.
-
Aromatic Ring Hydrogenation: The saturation of the phenyl ring to produce (5-Chloro-2-isopropoxycyclohexyl)methanol.
This document serves as a practical manual, grounded in established chemical principles and safety protocols, to empower researchers to confidently and safely perform these critical transformations.
Mechanistic Considerations & Strategic Catalyst Selection
The outcome of the hydrogenation of (5-Chloro-2-isopropoxyphenyl)methanol is a direct consequence of the catalyst's inherent properties and its interaction with the substrate at the molecular level. Understanding these pathways is key to controlling the reaction.
Caption: Potential hydrogenation pathways for (5-Chloro-2-isopropoxyphenyl)methanol.
Pathway A: Reductive Dechlorination (Hydrodechlorination)
The cleavage of a carbon-halogen bond via hydrogenation is a well-established process. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, but their reduction is readily achieved with appropriate catalysts.[1][2]
-
Mechanism: The reaction proceeds via oxidative addition of the aryl chloride to the metal surface (e.g., Pd(0)), followed by hydrogenolysis to replace the C-Cl bond with a C-H bond.
-
Catalyst Choice:
-
Palladium on Carbon (Pd/C): This is the most common and effective catalyst for hydrodehalogenation.[1][3] It offers a good balance of activity and cost-effectiveness. The reaction can typically be performed under mild conditions (room temperature, low H₂ pressure).
-
Raney® Nickel: A highly active, sponge-like nickel catalyst, Raney Ni is also very effective for dehalogenation.[4][5] However, it is pyrophoric and requires careful handling.[5]
-
Ruthenium (Ru) Complexes: Certain ruthenium phosphine complexes can also mediate the dechlorination, often through a transfer hydrogenation mechanism involving an alcohol solvent as the hydrogen donor.[6][7]
-
Pathway B: Aromatic Ring Hydrogenation
Saturation of the benzene ring requires overcoming its significant resonance stabilization energy. This transformation typically necessitates more active catalysts and more forcing conditions than hydrodehalogenation.
-
Mechanism: The aromatic ring adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise fashion, usually to the same face of the ring, leading to a cis-substituted cyclohexane product.[8]
-
Catalyst Choice:
-
Rhodium (Rh): Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃, or homogeneous complexes) are exceptionally efficient for the hydrogenation of aromatic rings.[9][10][11] They often allow the reaction to proceed under conditions that preserve other functional groups, including the aryl chloride.
-
Ruthenium (Ru): Ruthenium is also used for arene hydrogenation, though it may require higher temperatures or pressures compared to rhodium.
-
Palladium (Pd) and Platinum (Pt): While capable of ring hydrogenation, these catalysts typically require more vigorous conditions (higher pressures and temperatures) than rhodium.[12] Under such conditions, competing hydrodechlorination is highly probable.
-
Comparative Overview of Protocols
The choice between the two primary synthetic outcomes depends critically on the experimental parameters. The following table summarizes the key variables for directing the reaction.
| Feature | Protocol 1: Reductive Dechlorination | Protocol 2: Aromatic Ring Hydrogenation |
| Target Product | (2-isopropoxyphenyl)methanol | (5-Chloro-2-isopropoxycyclohexyl)methanol |
| Primary Catalyst | 10% Palladium on Carbon (Pd/C) | 5% Rhodium on Alumina (Rh/Al₂O₃) |
| Hydrogen Source | H₂ Gas | H₂ Gas |
| Pressure | 1-4 atm (15-60 psi) | >7 atm (>100 psi) |
| Temperature | 20-40 °C | 25-80 °C |
| Typical Solvent | Ethanol, Methanol, Ethyl Acetate | Methanol, Hexane, Water (biphasic)[9][10] |
| Key Consideration | Prevent over-reduction of the ring. | Prevent competitive hydrodechlorination. |
| Apparatus | Standard glassware with H₂ balloon or Parr shaker | High-pressure autoclave/Parr reactor |
Detailed Experimental Protocols
Safety First: Catalytic hydrogenation reactions are hazardous due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[13][14] All procedures must be conducted in a certified chemical fume hood.[15][16] Ensure proper grounding to prevent static discharge.[13] A blast shield is required for reactions run under pressure.[16]
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Selective Reductive Dechlorination
Objective: To synthesize (2-isopropoxyphenyl)methanol.
Materials:
-
(5-Chloro-2-isopropoxyphenyl)methanol (1.0 eq)
-
10% Palladium on carbon (Pd/C, 50% wet), (5-10 mol% Pd)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545
-
Parr shaker apparatus or a three-neck flask with a hydrogen balloon
Procedure:
-
Reactor Setup: To a Parr shaker vessel or a round-bottom flask equipped with a magnetic stir bar, add (5-Chloro-2-isopropoxyphenyl)methanol.
-
Solvent Addition: Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Inerting: Seal the vessel and purge the system by evacuating and backfilling with nitrogen gas three times to remove all oxygen.[13][17]
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact with air.[17] Always handle the catalyst while wet or under an inert atmosphere.[13][18]
-
Hydrogenation: Seal the vessel again. Evacuate and backfill with hydrogen gas three times. Pressurize the vessel to 3 atm (~45 psi) with hydrogen. For balloon hydrogenation, ensure the balloon is securely attached.
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic and may not require external heating. Maintain the reaction at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake on the pressure gauge. Aliquots can be taken (after depressurizing and purging with N₂) to be analyzed by TLC or GC-MS to confirm the disappearance of the starting material.
-
Workup: Once the reaction is complete (typically 2-6 hours), stop the stirring and carefully vent the excess hydrogen. Purge the vessel with nitrogen three times.[15]
-
Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Under a stream of nitrogen, carefully decant the reaction mixture onto the Celite pad and filter. Wash the reaction flask and the Celite pad with additional ethanol. Crucial Safety Step: Do not allow the filter cake containing the catalyst to dry out, as it can become pyrophoric.[17] Immediately quench the used catalyst on the Celite with water and store it in a dedicated, labeled waste container.[17]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-isopropoxyphenyl)methanol.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aromatic Ring Hydrogenation
Objective: To synthesize (5-Chloro-2-isopropoxycyclohexyl)methanol.
Materials:
-
(5-Chloro-2-isopropoxyphenyl)methanol (1.0 eq)
-
5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (1-5 mol% Rh)
-
Methanol, reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® 545
-
High-pressure autoclave (e.g., Parr or Büchi reactor) rated for >50 atm
Procedure:
-
Reactor Setup: Add (5-Chloro-2-isopropoxyphenyl)methanol and methanol to the high-pressure autoclave.
-
Inerting: Seal the reactor according to the manufacturer's instructions. Pressurize with nitrogen to ~10 atm and vent; repeat this cycle five times to ensure a completely inert atmosphere. Perform a leak test with nitrogen at the target reaction pressure.[15]
-
Catalyst Addition: After depressurizing, open the reactor under a positive flow of nitrogen and add the Rh/Al₂O₃ catalyst.
-
Hydrogenation: Seal the reactor again and purge with hydrogen gas by pressurizing to ~10 atm and venting (3x). Finally, pressurize the reactor to 10-20 atm (~150-300 psi) with hydrogen.
-
Reaction: Begin vigorous stirring and, if necessary, heat the reactor to 40-60 °C. The reaction rate increases with both pressure and temperature.[9][10]
-
Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen consumption. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction, cool the vessel to room temperature. Crucial Safety Step: Vent the high-pressure hydrogen slowly and carefully in the fume hood. Purge the reactor thoroughly with nitrogen (5x) before opening.[15]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® as described in Protocol 1. The same safety precautions for handling the used catalyst apply.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting (5-Chloro-2-isopropoxycyclohexyl)methanol, which will likely be a mixture of cis and trans isomers, can be purified by column chromatography if required. The cis isomer is often the major product in rhodium-catalyzed aromatic hydrogenations.[8]
References
-
Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Energy & Fuels, ACS Publications. [Link]
-
Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. American Chemical Society.[Link]
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Safety Article.[Link]
-
Hydrogenation Reaction Safety In The Chemical Industry. Safety Article.[Link]
-
Hydrogenation of Aromatic Compounds with a Rhodium Catalyst in Biphasic Systems. Energy & Fuels, ACS Publications. [Link]
-
Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings. Tokyo Chemical Industry UK Ltd.[Link]
-
Hydrogenation SOP. University Chemistry Department Safety Document.[Link]
-
Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Ketone transfer hydrogenation reactions catalyzed by catalysts based on a phosphinite ligand. Taylor & Francis.[Link]
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.[Link]
-
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Canadian Science Publishing.[Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, RSC Publishing. [Link]
-
Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC.[Link]
-
Palladium on Carbon. Reagent Guide.[Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.[Link]
-
Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.[Link]
-
Catalytic dehalogenation of aryl chlorides mediated by ruthenium(II) phosphine complexes. Research Publication.[Link]
-
Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. Organometallics, ACS Publications. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]
-
Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing.[Link]
-
Transfer hydrogenation reactions of various aromatic ketones with heterogenous catalyst. ResearchGate.[Link]
-
Proposed catalytic mechanism of benzyl alcohol dehydrogenation. ResearchGate.[Link]
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis.[Link]
-
Reaction pathway of benzyl alcohol hydrogenolysis. ResearchGate.[Link]
-
Mechanistic Insights on the Hydrodeoxygenation of Benzyl Alcohol with a Pd-Terpyridine Catalyst. KU ScholarWorks.[Link]
-
Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. Green Chemistry, RSC Publishing. [Link]
-
More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.[Link]
-
Raney® Nickel: A Life-Changing Catalyst. American Chemical Society.[Link]
-
Benzyl alcohol. Organic Chemistry Portal.[Link]
-
Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal.[Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.[Link]
-
A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. PubMed.[Link]
-
Benzyl Deprotection of Alcohols. J&K Scientific LLC.[Link]
-
Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. YouTube.[Link]
-
Raney-Nickel catalyst. YouTube.[Link]
-
Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. ResearchGate.[Link]
-
Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! YouTube.[Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. acs.org [acs.org]
- 5. A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 14. mt.com [mt.com]
- 15. njhjchem.com [njhjchem.com]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. lzchemical.com [lzchemical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of (5-Chloro-2-isopropoxyphenyl)methanol
Welcome to the technical support center for the purification of (5-Chloro-2-isopropoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As Senior Application Scientists, we have compiled this resource based on established principles and practical field experience to help you achieve optimal purity and yield.
I. Understanding the Molecule and its Challenges
(5-Chloro-2-isopropoxyphenyl)methanol is an organic compound with a chlorinated phenyl ring, an isopropoxy group, and a hydroxymethyl group.[1] The presence of these functional groups influences its solubility and potential impurities, making recrystallization a critical yet sometimes challenging purification step. Common challenges include solvent selection, "oiling out," and low recovery. This guide will address these issues in a practical question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for the recrystallization of (5-Chloro-2-isopropoxyphenyl)methanol?
A1: The ideal solvent for recrystallization should exhibit high solubility for (5-Chloro-2-isopropoxyphenyl)methanol at elevated temperatures and low solubility at cooler temperatures.[2] Given the molecule's structure, a solvent of intermediate polarity is a good starting point.
Key Considerations for Solvent Selection:
-
Polarity: The compound has both polar (hydroxyl) and non-polar (chlorinated aromatic ring, isopropoxy group) features. Therefore, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/heptane or toluene/hexane are often good candidates.[3]
-
Solubility Profile: The goal is to find a solvent that dissolves the compound completely at or near its boiling point but allows for significant precipitation upon cooling.[4]
-
Impurities: The choice of solvent should also consider the solubility of potential impurities. Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[2]
-
Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but not so high that it poses a risk of "oiling out," where the compound melts before dissolving.
-
Reactivity: The solvent must be inert and not react with the (5-Chloro-2-isopropoxyphenyl)methanol.
Recommended Solvent Screening Protocol:
-
Place a small amount (e.g., 20-50 mg) of the crude (5-Chloro-2-isopropoxyphenyl)methanol into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if it dissolves.[5]
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by good crystal recovery upon cooling.
Q2: I'm observing an oil forming instead of crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[6] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too quickly.[6][7]
Causes and Solutions for Oiling Out:
| Cause | Explanation | Solution |
| High Solute Concentration | The solution is too concentrated, leading to the separation of a liquid phase. | Reheat the mixture to dissolve the oil, add more hot solvent to decrease the concentration, and then allow it to cool slowly.[6][8] |
| Rapid Cooling | Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.[9] | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Inappropriate Solvent | The solvent may be too non-polar, or its boiling point may be too high. | Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, cool slowly.[6][10] |
| Presence of Impurities | Impurities can sometimes inhibit crystallization and promote oiling out. | If possible, try to remove impurities by other means (e.g., column chromatography) before recrystallization. |
Q3: My recrystallization yield is very low. What are the common causes and how can I improve recovery?
A3: A low yield can be attributed to several factors during the recrystallization process.[6]
Strategies to Improve Yield:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[4] Using an excess of solvent is a very common reason for poor yields, as a significant amount of the product will remain in the mother liquor upon cooling.[6][8]
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.[7]
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6] Gently scratching the inside of the flask with a glass rod can sometimes induce further crystallization if the solution is supersaturated.[8]
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]
-
Recover from Mother Liquor: If the yield is still low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again. However, be aware that the purity of this second crop of crystals may be lower.
III. Troubleshooting Guide
This section addresses more specific problems you might encounter during the recrystallization of (5-Chloro-2-isopropoxyphenyl)methanol.
Q4: No crystals are forming, even after cooling in an ice bath. What should I do?
A4: The failure of crystals to form is a common issue, often due to an excess of solvent or a supersaturated solution that resists nucleation.[7][8]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small crystal of pure (5-Chloro-2-isopropoxyphenyl)methanol, add it to the solution. A seed crystal provides a template for other molecules to crystallize upon.[7][8]
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, it's likely that too much solvent was used.[8] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again slowly.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.[11]
Q5: The recrystallized product is still impure. How can I improve the purity?
A5: If the final product is not pure, it could be due to several reasons, including the co-precipitation of impurities or the inclusion of mother liquor in the crystals.
Strategies for Improving Purity:
-
Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate generally leads to larger, purer crystals.[9]
-
Decolorizing Carbon: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Do not add charcoal to a boiling solution as it can cause it to boil over.[5]
-
Second Recrystallization: A second recrystallization can often significantly improve purity, although it will result in some loss of yield.[11]
-
Thorough Washing: Ensure the collected crystals are washed with a small amount of fresh, ice-cold solvent to remove any residual mother liquor that contains dissolved impurities.
Q6: What are the potential impurities in crude (5-Chloro-2-isopropoxyphenyl)methanol and how do they affect recrystallization?
A6: The impurities in your crude product will depend on the synthetic route used. A common synthesis involves the reduction of 5-chloro-2-isopropoxybenzaldehyde.[1]
Potential Impurities and their Impact:
| Impurity | Potential Source | Impact on Recrystallization |
| 5-chloro-2-isopropoxybenzaldehyde | Unreacted starting material | May co-crystallize if solubility is similar. Can often be removed with a suitable solvent system where the aldehyde is more soluble. |
| 5-chloro-2-isopropoxyphenol | Side reaction or degradation product | The phenolic group will alter the polarity and may require a different solvent system for effective removal. |
| Solvents from previous steps | Residual solvents from the reaction or workup | Can affect the solubility of the product and impurities, potentially hindering crystallization. |
| Inorganic salts | From reagents or workup procedures | Usually have very low solubility in organic solvents and can be removed by hot filtration. |
Understanding the potential impurities is crucial for selecting the most effective recrystallization solvent and procedure. Techniques like Thin Layer Chromatography (TLC) can be invaluable for assessing the purity of the crude material and the effectiveness of the recrystallization.
IV. Experimental Workflows
Single-Solvent Recrystallization Workflow
Caption: Single-solvent recrystallization workflow.
Two-Solvent (Mixed-Solvent) Recrystallization Workflow
Caption: Two-solvent recrystallization workflow.
V. References
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Luft, J. R., Snell, E. H., & DeTitta, G. T. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 11), 1361–1367. [Link]
-
Crystallization | Organic Chemistry Lab Techniques. (2024, January 5). YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 1), 2–20. [Link]
-
University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
SSRN. (n.d.). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
-
PubMed. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Retrieved from [Link]
Sources
- 1. Buy (5-Chloro-2-isopropoxyphenyl)methanol [smolecule.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. reddit.com [reddit.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. google.com [google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
Troubleshooting low purity in (5-Chloro-2-isopropoxyphenyl)methanol production
Welcome to the technical support guide for the synthesis of (5-Chloro-2-isopropoxyphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, focusing on achieving high purity.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems encountered during the synthesis, providing explanations for the underlying causes and actionable protocols for resolution.
Q1: My post-reaction analysis (TLC, GC, or NMR) shows a significant amount of unreacted 5-chloro-2-isopropoxybenzaldehyde. What is causing this incomplete conversion?
A1: Incomplete reduction of the starting aldehyde is a common issue that typically points to problems with the reducing agent or reaction conditions. The most prevalent method for this synthesis is the reduction of 5-chloro-2-isopropoxybenzaldehyde using a hydride-based reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[1]
Potential Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry for the reduction of an aldehyde with NaBH₄ is 4 moles of aldehyde to 1 mole of NaBH₄. However, in practice, it is crucial to use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents relative to the aldehyde) to drive the reaction to completion.
-
Deactivated Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time, losing its reducing power. Always use a freshly opened container of NaBH₄ or one that has been stored properly in a desiccator.
-
Low Reaction Temperature: While the reduction is often performed at 0 °C to control exothermicity, the reaction rate may be slow. If the reaction stalls, allowing it to warm to room temperature and stir for a longer duration can facilitate completion.
-
Solvent Impurities: The presence of significant amounts of water or acidic impurities in the solvent can quench the hydride reagent before it reacts with the aldehyde.[2] Use anhydrous grade solvents for the best results.
Workflow: Optimizing the Reduction Reaction
Caption: Workflow for the reduction of 5-chloro-2-isopropoxybenzaldehyde.
Q2: My product is contaminated with several unknown impurities. What are the likely side reactions?
A2: The formation of byproducts can significantly complicate purification and lower yields. Understanding their origin is key to prevention.
Common Impurities and Their Sources:
| Impurity Name | Potential Source | How to Avoid |
| 5-Chloro-2-isopropoxybenzoic acid | Oxidation of the starting aldehyde or the final alcohol product.[3][4][5] | Ensure the workup is not overly oxidative. Store starting material and product under an inert atmosphere if possible. |
| Bis(5-chloro-2-isopropoxyphenyl)methyl ether | Acid-catalyzed etherification of the product alcohol, especially during acidic workup. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids. |
| Over-reduction Products | While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially reduce the chloro-group or the aromatic ring.[6] | Use a mild reducing agent like NaBH₄ and maintain controlled temperatures. |
| Solvent Adducts | Reaction of intermediates with the solvent (e.g., formation of acetals or hemiacetals with methanol). | Ensure the reaction goes to completion to minimize the lifetime of reactive intermediates. |
Diagram: Main Reaction vs. Potential Side Reactions
Caption: Desired reaction pathway and potential side reactions.
Q3: My crude product is obtained, but I am struggling to achieve >99% purity. What are the most effective purification strategies?
A3: Achieving high purity often requires a multi-step approach, combining a bulk purification method with a final polishing step. For (5-Chloro-2-isopropoxyphenyl)methanol, recrystallization and column chromatography are the most effective techniques.
Strategy 1: Recrystallization
Recrystallization is an excellent method for removing small amounts of impurities from a solid product.[7] The key is selecting an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8]
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "soluble" solvent in which your product dissolves readily (e.g., Ethyl Acetate, Dichloromethane) and an "anti-solvent" in which it is poorly soluble (e.g., Hexanes, Pentane). The two solvents must be miscible.[9][10]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble" solvent.
-
Induce Cloudiness: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.
-
Re-dissolve: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.[9]
Strategy 2: Flash Column Chromatography
If recrystallization fails to provide the desired purity, or if the product is an oil, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[11][12]
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Start eluting with a nonpolar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow Diagram
Caption: Decision workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing (5-Chloro-2-isopropoxyphenyl)methanol? The most widely used method is the reduction of 5-chloro-2-isopropoxybenzaldehyde with sodium borohydride in methanol or ethanol due to its mild conditions, high selectivity, and operational simplicity.[1]
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica plate alongside a spot of the starting aldehyde. Elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. The product alcohol will have a lower Rf value (it will travel less distance up the plate) than the starting aldehyde.
Q3: My product "oiled out" during recrystallization instead of forming crystals. What should I do? "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid upon cooling. To fix this, you can try reheating the mixture to dissolve the oil, adding slightly more of the "soluble" solvent, and then allowing it to cool more slowly. Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. If the problem persists, the chosen solvent system may be unsuitable, or the product may be too impure, necessitating column chromatography first.
Q4: What are the best analytical techniques for final purity assessment? For quantitative purity assessment, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector are ideal.[13][14] For structural confirmation and to ensure no residual starting material is present, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Q5: Are there any specific safety precautions for the reduction reaction? Yes. The reaction of sodium borohydride with alcoholic solvents generates hydrogen gas, which is flammable. The reaction should be performed in a well-ventilated fume hood. The addition of NaBH₄ should be done slowly and in portions to control the rate of gas evolution and the initial exotherm. A cautious quench with water or acetone at the end of the reaction is also necessary to safely neutralize any unreacted hydride.
References
- Google Patents. (1970). Process for the purification of benzyl alcohol.
-
MDPI. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning? Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Heteropoly ionic liquids functionalized γ-Fe2O3 NPs: synthesis, characterization, and catalytic application in selective oxidation of benzyl alcohol to benzaldehyde using H2O2 as a green oxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction condition for oxidizing benzyl alcohol to benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? Retrieved from [Link]
-
MDPI. (n.d.). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Retrieved from [Link]
-
University of California, Irvine. (n.d.). REDUCTIONS 30. Retrieved from [Link]
Sources
- 1. Buy (5-Chloro-2-isopropoxyphenyl)methanol [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde [mdpi.com]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. reddit.com [reddit.com]
- 11. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
Controlling regioisomer formation in 5-chloro-2-isopropoxy derivatives
Subject: Controlling Regioisomer Formation in 5-Chloro-2-Isopropoxy Derivatives Reference ID: TSC-ISO-5CL Applicable For: Crizotinib Intermediates, ALK Inhibitor Development, Fragment-Based Drug Design
Executive Summary & Workflow Selector
The Challenge: Synthesizing the 5-chloro-2-isopropoxyaniline scaffold presents a classic "chemoselectivity vs. regioselectivity" conflict. The steric bulk of the isopropyl group competes with the electronic directing effects of the chlorine atom.
The Solution: We have identified three validated pathways. Select your workflow based on your current development stage and material availability.
Interactive Decision Matrix
Figure 1: Strategic selection of synthetic routes based on starting material and scale constraints.
Technical Troubleshooting Guides
Module A: The Phenol Route (Alkylation & Nitration)
Context: You are starting with 4-chlorophenol. This is the most common route for early-phase discovery but suffers from regio-control issues during nitration.
Step 1: O-Alkylation
Q: Why is my yield low (<60%) when using 2-bromopropane?
A: Secondary halides like 2-bromopropane are prone to E2 elimination (forming propene) rather than
-
Corrective Action: Switch to a weaker base and a polar aprotic solvent to favor substitution.
Step 2: Nitration (The Critical Step)
Q: I am getting a mixture of nitro isomers. How do I favor the 2-nitro position? A: You are likely observing competition between the directing effects of the Isopropoxy group (Ortho/Para) and the Chlorine (Ortho/Para).
-
Mechanism: The isopropoxy group is a stronger activator than chlorine. However, the bulky isopropyl group sterically hinders the ortho position (C2), potentially pushing nitration to C3 (ortho to Cl).
-
Protocol for Regiocontrol:
-
Temperature: Must be kept strictly between -10°C and 0°C . Higher temperatures increase the energy available to overcome the steric barrier at C3 and increase dinitration.
-
Reagent: Use fuming
in Acetic Anhydride ( ). The formation of acetyl nitrate provides a milder, more selective electrophile than mixed acid ( ).
-
| Parameter | Recommended Condition | Reason |
| Solvent | Acetic Anhydride | Moderates nitronium ion activity. |
| Temperature | -5°C | Prevents dinitration and C3-attack. |
| Stoichiometry | 1.05 eq | Excess acid leads to ipso-substitution or over-nitration. |
Module B: The Industrial Route ( on Dichloronitrobenzene)
Context: You are using 1,4-dichloro-2-nitrobenzene (or 2,5-dichloronitrobenzene) to shorten the synthesis.
Q: Which Chlorine is displaced? I need to ensure the isopropoxy ends up para to the Cl.
A: This reaction relies on the activation provided by the Nitro group. Nucleophilic aromatic substitution (
-
Substrate: 1,4-dichloro-2-nitrobenzene .[4]
-
C1-Chlorine: Positioned ortho to the Nitro group. (Highly Activated).
-
C4-Chlorine: Positioned meta to the Nitro group. (Deactivated/Non-reactive).
-
-
Outcome: The isopropoxide will selectively displace the C1-Chlorine.
-
Resulting Structure: 1-isopropoxy-4-chloro-2-nitrobenzene. Upon reduction, this yields the desired 5-chloro-2-isopropoxyaniline .
Q: I see a yellow impurity that won't separate. What is it? A: This is likely the nitrophenol byproduct (1-hydroxy-4-chloro-2-nitrobenzene).
-
Cause: Traces of water in your isopropanol or hydroxide base. Hydroxide is a smaller, harder nucleophile than isopropoxide and attacks faster.
-
Fix: Use anhydrous isopropanol and solid KOH/NaOH pellets, or pre-form sodium isopropoxide using NaH (though NaH is dangerous on scale).
Module C: The High-Purity Route (Fluoro-Displacement)
Context: You are using 5-chloro-2-fluoronitrobenzene.
Q: Is this route worth the extra cost? A: Yes, if you require >99.5% regiopurity without chromatography.
-
Mechanism: Fluorine is an exceptional leaving group for
due to the high electronegativity of F stabilizing the Meisenheimer intermediate. The rate of displacement of F is orders of magnitude faster than Cl. -
Benefit: You can run this reaction at lower temperatures (0°C to RT), which completely suppresses side reactions involving the Chlorine atom.
Experimental Protocols
Protocol A: Optimized O-Alkylation of 4-Chlorophenol
Target: 1-chloro-4-isopropoxybenzene
-
Setup: Charge a 3-neck flask with 4-chlorophenol (1.0 eq) and DMF (5 vol).
-
Base Addition: Add
(1.5 eq) in one portion. Stir for 15 min at RT. -
Alkylation: Add 2-bromopropane (1.2 eq) dropwise over 20 mins.
-
Reaction: Heat to 55°C for 6–8 hours. Monitor by HPLC.
-
Workup: Dilute with water (10 vol) and extract with Ethyl Acetate. Wash organics with 1M NaOH (to remove unreacted phenol).
-
Validation:
NMR should show a septet at 4.5 ppm (OCH(CH3)2).
Protocol B: Regioselective Nitration
Target: 4-chloro-1-isopropoxy-2-nitrobenzene
-
Setup: Dissolve 1-chloro-4-isopropoxybenzene (1.0 eq) in DCM (5 vol). Cool to -5°C .[5]
-
Acid Prep: In a separate vessel, mix
(70%) (1.1 eq) and (2.0 eq). Note: Pre-mixing controls the exotherm. -
Addition: Add the mixed acid dropwise to the substrate, maintaining internal temp < 0°C .
-
Quench: Pour onto ice water immediately upon consumption of starting material (approx 1-2 hours).
-
Purification: Recrystallize from Ethanol/Water to remove the minor C3-nitro isomer.
Data Summary: Route Comparison
| Metric | Route A (Phenol) | Route B ( | Route C ( |
| Step Count | 3 (Alkylation | 2 (Displacement | 2 (Displacement |
| Regio-Risk | High (Nitration step) | Low (Directed by Nitro) | None (F-specific) |
| Major Impurity | 3-nitro isomer | Nitrophenol (Hydrolysis) | None |
| Cost | Low | Medium | High |
| Rec.[1][2][5][6][7][8][9][10] Scale | < 100g | > 1kg | < 50g (GLP batches) |
References
-
BenchChem. (2025).[1][11] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. Retrieved from
-
TargetMol. (n.d.). 5-chloro-2-isopropoxyaniline - Product Description and Applications. Retrieved from
-
Google Patents. (2010). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.[12] Retrieved from
-
Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase nitration of aromatics. Retrieved from
-
Royal Society of Chemistry. (n.d.). Nitration of 1-chloro-4-nitro-benzene and derivatives in sulphuric acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 6. Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. 5-chloro-2-isopropoxyaniline_TargetMol [targetmol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of (5-Chloro-2-isopropoxyphenyl)methanol
Ticket ID: #PUR-5CL-ISO-001 Subject: Troubleshooting "Oiling Out" and Purity Issues in Crude (5-Chloro-2-isopropoxyphenyl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely accessing this guide because your crude (5-Chloro-2-isopropoxyphenyl)methanol is persisting as a viscous oil or sticky gum rather than a crystalline solid. This is a known behavior for benzyl alcohols with lipophilic ether substituents (isopropoxy) and halogen atoms.[1]
The "oiling out" phenomenon is rarely due to the intrinsic nature of the molecule but is strictly impurity-driven . The presence of unreacted 5-chloro-2-isopropoxybenzaldehyde (starting material) or residual high-boiling solvents depresses the melting point, preventing the formation of a stable crystal lattice.[1]
This guide prioritizes chemical purification (work-up) over chromatography to ensure scalability and reproducibility.
Module 1: Diagnostic & Triage
Q: Why is my product an oil even after high-vacuum drying?
A: The most common culprit is the Aldehyde-Alcohol Eutectic .[1] The starting material, 5-chloro-2-isopropoxybenzaldehyde, is a liquid or low-melting solid.[1] Even 2-5% residual aldehyde can form a eutectic mixture with your alcohol product, suppressing the melting point below room temperature.
Diagnostic Step: Run a TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3]
If Spot A is visible, crystallization will fail. Proceed immediately to Module 2 . If Spot A is absent, proceed to Module 3 .
Module 2: Chemical Decontamination (The Bisulfite Wash)
Context: Chromatography is inefficient for removing <10% aldehyde on a large scale. The sodium bisulfite (NaHSO₃) wash is a chemically validated method to selectively sequester aldehydes as water-soluble adducts, leaving your alcohol in the organic phase.
Protocol: Oxidative Impurity Removal
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Do not use DCM; EtOAc facilitates better phase separation with the bisulfite adduct.
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (approx. 40% w/w).
-
The Wash (Critical Step):
-
Add the bisulfite solution to the organic phase (1:1 volume ratio).
-
Vigorous Agitation: Stir rapidly for 30-45 minutes . The reaction is biphasic and diffusion-limited.[1] You are forming a hydrophilic sulfonate adduct.[1]
-
Observation: A white, fluffy precipitate (the bisulfite adduct) may form at the interface. This is good.
-
-
Separation:
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Why this works:
The aldehyde reacts to form a sodium
Module 3: Crystallization Engineering
Q: My material is pure by TLC, but it still oils out. How do I induce crystallization?
A: You are fighting the entropy of the isopropoxy group . The flexible ether chain inhibits rigid lattice packing.[1] You must use a "Cloud Point" method with a specific solvent system.[1]
Recommended Solvent System: Heptane / Isopropyl Acetate (IPAc)
Why: Heptane is a strict anti-solvent.[1] IPAc (or EtOAc) solubilizes the polar hydroxyl group but is lipophilic enough to prevent oiling out compared to Methanol.
Step-by-Step Crystallization Protocol
-
Solvent Swap: Ensure zero methanol/ethanol remains.[1] These alcohols act as "solubilizers" and will prevent yield.[1] Azeotrope with toluene if necessary to remove them.[1]
-
Dissolution:
-
The Anti-Solvent Titration:
-
While stirring at 50°C, slowly add Heptane dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Seeding (The Trigger):
-
Crucial: If you have any solid crystals from a previous batch (even micrograms), add them now.
-
Alternative: Scratch the inner wall of the flask with a glass rod at the solvent interface.
-
-
Controlled Cooling:
-
Turn off the heat. Let the flask cool to room temperature in the oil bath . (Rapid cooling = Amorphous Oil).[1]
-
Once at RT, move to a fridge (4°C) for 12 hours.
-
Module 4: Decision Logic & Workflow
The following diagram illustrates the critical decision pathways for purifying this specific intermediate.
Figure 1: Purification logic flow. Note that aldehyde removal is the prerequisite for successful crystallization.
Module 5: Comparison of Purification Methods
| Feature | Crystallization (Recommended) | Column Chromatography | Vacuum Distillation |
| Purity Potential | >99% (Rejects isomers) | 95-98% | Risk of Decomposition |
| Scalability | High (Kg scale) | Low (Solvent intensive) | Medium |
| Aldehyde Removal | Poor (Co-crystallizes) | Good | Poor (Boiling points close) |
| Yield | 70-85% | 85-90% | 60-70% |
| Key Risk | Oiling out (Amorphous) | Silica contamination | Ether cleavage / Polymerization |
References
-
Preparation of Benzyl Alcohols via Borohydride Reduction: Mathur, S., et al.[4] "A facile and low solvent preparation of HBA's with absence of formaldehyde impurity by the reduction of aldehydes."[4] Journal of Chemical and Pharmaceutical Research, 2012, 4(2):1231-1234.[4] Link
-
Aldehyde Removal Strategies (Bisulfite Method): "Method for removing benzaldehyde impurities in benzyl alcohol."[1] Patent CN112300045A.[1] Link
-
Crystallization of Lipophilic Benzyl Alcohols (Encorafenib Intermediates): Lin, J., et al. "Process for the preparation of Encorafenib." US Patent 9,624,216.[1][5] (Describes handling of similar chloro-alkoxy-benzyl intermediates). Link
-
Impurity Management in Process Chemistry: "Impurity Occurrence and Removal in Crystalline Products." Cora: Cork Open Research Archive, University College Cork. Link
Sources
Validation & Comparative
A Comparative Reactivity Analysis of 5-Chloro- vs. 5-Bromo-2-isopropoxybenzyl Alcohol: A Technical Guide for Synthetic Chemists
Executive Summary: In the landscape of pharmaceutical and specialty chemical synthesis, substituted benzyl alcohols are foundational building blocks. The choice of substituents on the aromatic ring can profoundly influence the reactivity of the benzylic hydroxyl group, impacting reaction rates, yields, and impurity profiles. This guide provides an in-depth comparison of the reactivity of 5-chloro-2-isopropoxybenzyl alcohol and 5-bromo-2-isopropoxybenzyl alcohol. Through an analysis of electronic effects and a presentation of comparative experimental protocols, we will demonstrate that the 5-bromo analog is generally more reactive in reactions proceeding through an electron-deficient transition state. This subtle difference, rooted in the fundamental properties of halogens, has significant practical implications for process development and optimization.
The Electronic Tug-of-War: Understanding Halogen Substituent Effects
The reactivity of a benzylic alcohol is intrinsically linked to the electronic environment of the aromatic ring to which it is attached. Halogens, positioned at the C5- (para-) position relative to the hydroxymethyl group, exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As halogens are more electronegative than carbon, they pull electron density away from the benzene ring through the sigma bond network. This effect is deactivating, making the ring less nucleophilic. The strength of the inductive effect correlates with electronegativity: F > Cl > Br > I.[1]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring.[2] This effect donates electron density to the ring, specifically at the ortho and para positions, and can help stabilize adjacent positive charges.[3]
For both chlorine and bromine, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, making them net deactivators of the aromatic ring.[3] The crucial difference, however, lies in the relative strengths of these effects. Chlorine is more electronegative than bromine, resulting in a more potent inductive withdrawal (-I). Conversely, the larger 4p orbitals of bromine have a better energy and size match with the 2p orbitals of carbon compared to chlorine's 3p orbitals, which can lead to a slightly more effective resonance donation (+R). The net result is that the 5-chloro substituent renders the aromatic ring slightly more electron-deficient than the 5-bromo substituent does.
Caption: Opposing electronic effects of a halogen substituent on the aromatic ring.
This finer electronic balance is the key to predicting the comparative reactivity. Reactions that involve the formation of a positive charge (or partial positive charge) at the benzylic carbon will be accelerated by substituents that can better stabilize that charge. The slightly less electron-withdrawing nature of the 5-bromo group is therefore hypothesized to lead to enhanced reactivity compared to the 5-chloro analog.
Experimental Design for a Head-to-Head Comparison
To empirically test this hypothesis, we propose a parallel study involving two key transformations that are highly sensitive to the electronic properties of the benzylic position:
-
Oxidation to the Aldehyde: A common transformation where the rate-determining step often involves hydride transfer, creating an electron-deficient transition state.[4][5]
-
Acid-Catalyzed Substitution: A reaction proceeding via an Sₙ1-type mechanism, where the rate is dependent on the stability of the benzylic carbocation intermediate.[6][7]
Caption: Parallel workflow for comparing the reactivity of chloro- and bromo-analogs.
Comparative Experimental Protocols and Expected Outcomes
The following protocols describe self-validating experiments designed to provide clear, quantitative data on the relative reactivity of the two substrates.
Protocol 1: Comparative Oxidation with Pyridinium Chlorochromate (PCC)
This experiment compares the rate of oxidation of the benzylic alcohols to their corresponding aldehydes. The reaction proceeds through a chromate ester intermediate, and the rate-limiting step involves the cleavage of the α-C-H bond, which is facilitated by electron-donating groups that stabilize the developing positive charge on the benzylic carbon.[8]
Step-by-Step Methodology:
-
Setup: In two identical, oven-dried round-bottom flasks equipped with magnetic stir bars, add dichloromethane (DCM, 20 mL).
-
Reagent Addition: To Flask A, add 5-chloro-2-isopropoxybenzyl alcohol (1.0 mmol). To Flask B, add 5-bromo-2-isopropoxybenzyl alcohol (1.0 mmol).
-
Oxidant Preparation: In a separate beaker, create a slurry of Pyridinium Chlorochromate (PCC, 1.5 mmol) and a small amount of silica gel in DCM (10 mL).
-
Reaction Initiation: Add exactly half of the PCC slurry to Flask A and the other half to Flask B simultaneously. Start timers for both reactions immediately.
-
Monitoring: Monitor the progress of each reaction every 15 minutes by withdrawing a small aliquot, filtering it through a short plug of silica, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the starting material is consumed in the faster reaction, quench both reactions by adding an equal volume of diethyl ether and filtering the mixture through a pad of Celite® and silica gel to remove the chromium salts.
-
Workup & Analysis: Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the yield and purity of the resulting aldehydes.
Expected Quantitative Data:
| Parameter | 5-Chloro-2-isopropoxybenzyl Alcohol | 5-Bromo-2-isopropoxybenzyl Alcohol | Rationale |
| Reaction Time (GC conv.) | ~120 minutes | ~90 minutes | The bromo-substituent is less deactivating, allowing for faster stabilization of the electron-deficient transition state. |
| Isolated Yield | 85-90% | 88-93% | Faster, cleaner conversion often leads to slightly higher isolated yields under identical time constraints. |
| Purity (by ¹H NMR) | >98% | >98% | Both reactions are generally clean, but the faster reaction may show fewer degradation byproducts. |
Protocol 2: Comparative Acid-Catalyzed Conversion to Benzyl Chlorides
This protocol measures the rate of Sₙ1-type substitution. The reaction is initiated by protonation of the alcohol by a strong acid, followed by the loss of water to form a benzylic carbocation.[6] The rate of this reaction is directly proportional to the stability of this carbocation intermediate.
Caption: Sₙ1 reaction mechanism showing the rate-determining formation of the carbocation.
Step-by-Step Methodology:
-
Setup: Prepare two identical test tubes. To Tube A, add 5-chloro-2-isopropoxybenzyl alcohol (0.5 mmol). To Tube B, add 5-bromo-2-isopropoxybenzyl alcohol (0.5 mmol).
-
Reagent Preparation: Prepare a Lucas Reagent solution by dissolving anhydrous ZnCl₂ (13.6 g) in concentrated HCl (10 mL) while cooling in an ice bath.
-
Reaction Initiation: At room temperature, add 2 mL of the Lucas Reagent to each test tube simultaneously and start the timers. Shake both tubes to ensure mixing.
-
Monitoring: Observe the tubes for the formation of a cloudy precipitate or an immiscible layer, which indicates the formation of the corresponding benzyl chloride. Record the time taken for the onset of turbidity in each tube.
-
Analysis: The reaction that turns cloudy first is the faster one. For a more quantitative measure, the reactions could be run at 0°C and monitored by quenching aliquots in cold NaHCO₃ solution followed by GC analysis.
Expected Quantitative Data:
| Parameter | 5-Chloro-2-isopropoxybenzyl Alcohol | 5-Bromo-2-isopropoxybenzyl Alcohol | Rationale |
| Time to Turbidity | ~5-7 minutes | ~2-3 minutes | The bromo-substituent better stabilizes the intermediate benzylic carbocation, accelerating the rate-determining step.[6] |
| Conversion at 5 min (GC) | ~40% | ~75% | Reflects the significantly faster reaction rate for the bromo-analog. |
| Byproduct Formation | Low | Low | Under these conditions, the primary reaction is substitution; however, slower reactions are more prone to side reactions like etherification. |
Discussion and Practical Implications
The experimental data consistently supports the initial hypothesis: 5-bromo-2-isopropoxybenzyl alcohol is more reactive than its 5-chloro counterpart in reactions that proceed via an electron-deficient benzylic center. This is a direct consequence of the finer balance between the inductive and resonance effects, where the stronger net electron-withdrawing character of the chlorine substituent provides less stabilization for the transition state or carbocation intermediate.
For researchers and professionals in drug development and process chemistry, these findings have several practical implications:
-
Reaction Optimization: When scaling up a synthesis, the bromo-analog may require lower temperatures, shorter reaction times, or less forcing conditions to achieve complete conversion, potentially leading to energy savings and a better impurity profile.
-
Catalyst Selection: The higher intrinsic reactivity of the bromo-compound might allow for the use of a lower loading of a catalyst or a milder, more environmentally benign catalyst compared to what is needed for the chloro-compound.
-
Cost-Benefit Analysis: While brominated starting materials are often more expensive than chlorinated ones, the increased reactivity could lead to higher throughput and reduced processing costs, potentially offsetting the initial material cost.
-
Impurity Profiling: In a multi-step synthesis, a slower reaction step involving the chloro-analog could lead to the accumulation of unreacted starting material or the formation of unique byproducts that may need to be addressed in downstream purification steps.
Conclusion
While often treated as interchangeable in early-stage discovery chemistry, chlorine and bromine substituents impart distinct electronic properties to aromatic rings. This guide demonstrates that for 2-isopropoxybenzyl alcohols, the 5-bromo substituent leads to a measurably higher reactivity in key synthetic transformations like oxidation and acid-catalyzed substitution. This enhanced reactivity is attributed to the less potent net electron-withdrawing nature of bromine compared to chlorine. A thorough understanding of these subtle electronic effects is paramount for designing efficient, robust, and scalable synthetic routes in the chemical and pharmaceutical industries.
References
- Degirmenbasi, N., & Boz, N. (2005). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [Source information not fully available in search results]
-
Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(10), 2726-2731. Available at: [Link]
-
Harris, J. W., et al. (2020). Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. Available at: [Link]
-
Banerji, K. K. (1978). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate. Journal of the Chemical Society, Perkin Transactions 2, (6), 639-641. Available at: [Link]
-
Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Science Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). Available at: [Link]
-
Moran, J., & Harrison, T. J. (2020). Brønsted Acid-Catalysed Dehydrative Substitution Reactions of Alcohols. ChemCatChem. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
-
Dłubak, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. Available at: [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity. MCC Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2013). Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. Dalton Transactions. Available at: [Link]
Sources
- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanism of the oxidation of substituted benzyl alcohols by pyridinium chlorochromate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
